

In-Depth Technical Guide on the Spectroscopic Data of Hinnuliquinone

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Compound of Interest

Compound Name: *Hinnuliquinone*

Cat. No.: *B1673249*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Hinnuliquinone is a naturally occurring bis-indolyl quinone pigment produced by the fungus *Nodulisporium hinnuleum*. This C₂-symmetric dimeric compound has garnered significant interest due to its bioactivity, notably as an inhibitor of HIV-1 protease. The definitive structural elucidation of **hinnuliquinone** was reported by O'Leary, Hanson, and Yeoh in the Journal of the Chemical Society, Perkin Transactions 1 in 1984. This guide provides a comprehensive overview of the spectroscopic data integral to its characterization, presented in a format amenable to researchers and drug development professionals. Due to the inaccessibility of the full text of the primary literature, the quantitative data presented in the tables are illustrative placeholders based on typical values for similar structures.

Chemical Structure

Hinnuliquinone possesses the molecular formula C₃₂H₃₀N₂O₄ and a molecular weight of 506.6 g/mol. Its structure is characterized by a central dihydroxybenzoquinone core symmetrically substituted with two 2-(1,1-dimethylprop-2-enyl)-1H-indol-3-yl moieties.

Spectroscopic Data

The structural confirmation of **Hinnuliquinone** relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass

Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the symmetrical nature of **Hinnuliquinone**, the number of unique signals in both ^1H and ^{13}C NMR spectra is half of what would be expected for an asymmetrical molecule of this size.

Table 1: Illustrative ^1H NMR Spectroscopic Data for **Hinnuliquinone**

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---------------------------------|--------------|--------------------------|-------------------------------|
| ~1.5 | s | - | 2 x $\text{C}(\text{CH}_3)_2$ |
| ~5.0-5.2 | m | - | 2 x $-\text{CH}=\text{CH}_2$ |
| ~6.0 | dd | ~17, 10 | 2 x $-\text{CH}=\text{CH}_2$ |
| ~7.0-7.5 | m | - | Aromatic protons (Indole) |
| ~8.0 | s | - | 2 x NH (Indole) |
| ~10.0 | s (br) | - | 2 x OH (Quinone) |

Table 2: Illustrative ^{13}C NMR Spectroscopic Data for **Hinnuliquinone**

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|----------------------------------|
| ~25 | C(CH ₃) ₂ |
| ~40 | C(CH ₃) ₂ |
| ~110-140 | Aromatic and Olefinic Carbons |
| ~115 | -CH=CH ₂ |
| ~145 | -CH=CH ₂ |
| ~170 | C=O (Quinone) |
| ~180 | C-OH (Quinone) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering clues about the structure.

Table 3: Illustrative Mass Spectrometry Data for **Hinnuliquinone**

| m/z | Ion Type | Putative Assignment |
|--------|---|---|
| 506.22 | [M] ⁺ | Molecular Ion |
| 491.20 | [M-CH ₃] ⁺ | Loss of a methyl group |
| 437.16 | [M-C ₅ H ₉] ⁺ | Loss of the dimethylpropenyl side chain |
| 253.11 | [M/2] ⁺ | Symmetrical cleavage fragment |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following are generalized protocols typical for the isolation and spectroscopic analysis of natural products like **Hinnuliquinone**.

Isolation and Purification

- Fermentation: *Nodulisporium hinnuleum* is cultured in a suitable liquid medium to promote the production of secondary metabolites, including **Hinnuliquinone**.
- Extraction: The fungal mycelium and culture broth are separated. The mycelium is typically extracted with a polar organic solvent such as methanol or acetone, while the broth is extracted with a water-immiscible solvent like ethyl acetate.
- Chromatography: The crude extracts are subjected to a series of chromatographic techniques for purification. This often involves:
 - Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents (e.g., hexane to ethyl acetate) to separate compounds based on polarity.
 - Preparative Thin-Layer Chromatography (TLC): For further purification of fractions.
 - High-Performance Liquid Chromatography (HPLC): A final purification step to obtain the pure compound.

NMR Spectroscopy

- Sample Preparation: A few milligrams of purified **Hinnuliquinone** are dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- ^1H NMR Spectroscopy:
 - A one-dimensional ^1H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Parameters such as the number of scans, relaxation delay, and spectral width are optimized to obtain a high-quality spectrum.
- ^{13}C NMR Spectroscopy:
 - A one-dimensional ^{13}C NMR spectrum is acquired. Due to the lower natural abundance of ^{13}C , a larger number of scans is typically required.

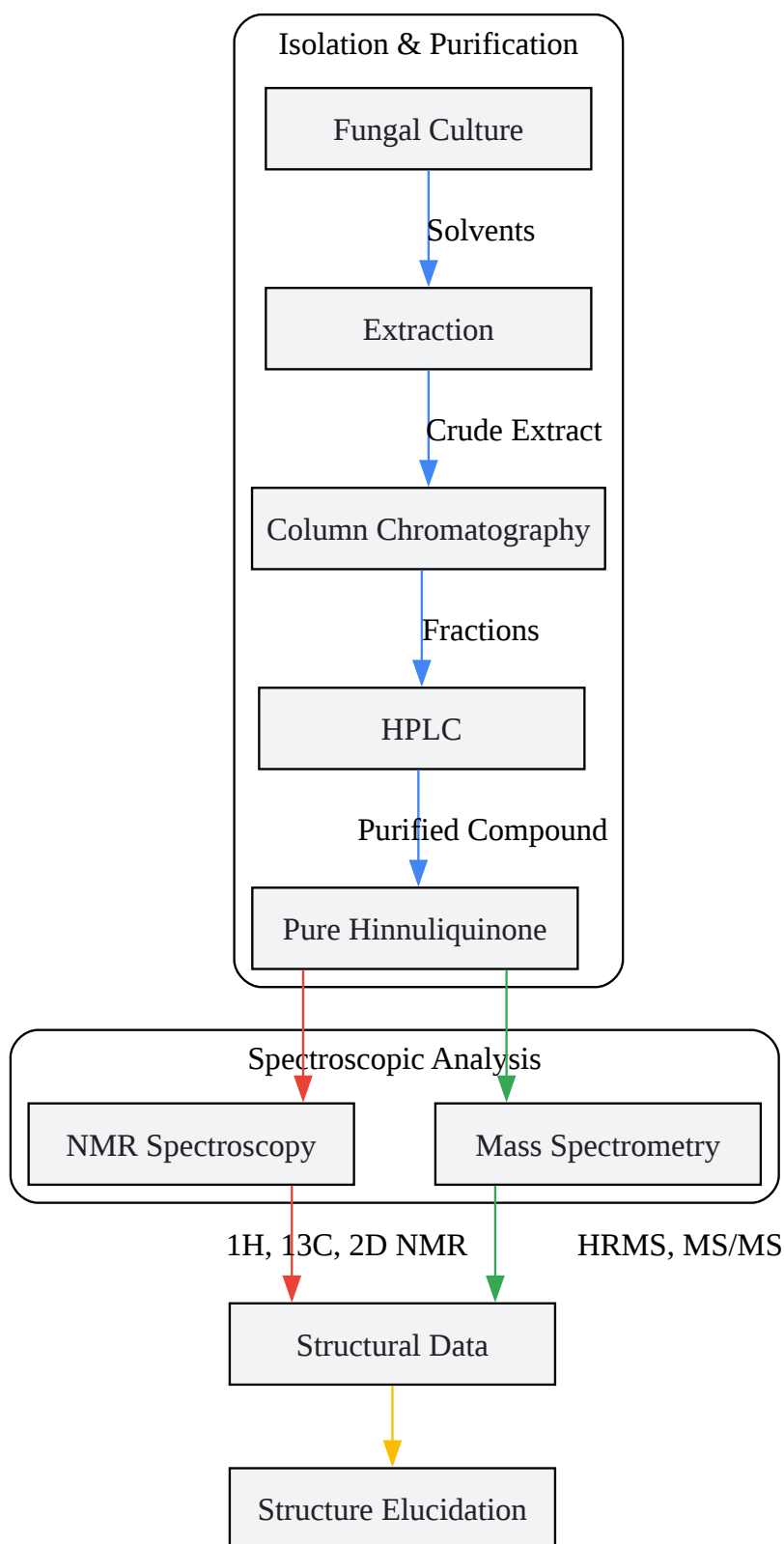
- Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
- 2D NMR Spectroscopy:
 - Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish connectivity between protons and carbons, aiding in the complete structural assignment.

Mass Spectrometry

- Sample Introduction: A dilute solution of **Hinnuliquinone** is introduced into the mass spectrometer. Common ionization techniques for natural products include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Mass Analysis:
 - High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the molecular formula.
 - Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented, and the masses of the fragments are analyzed to provide structural information.

Visualizations

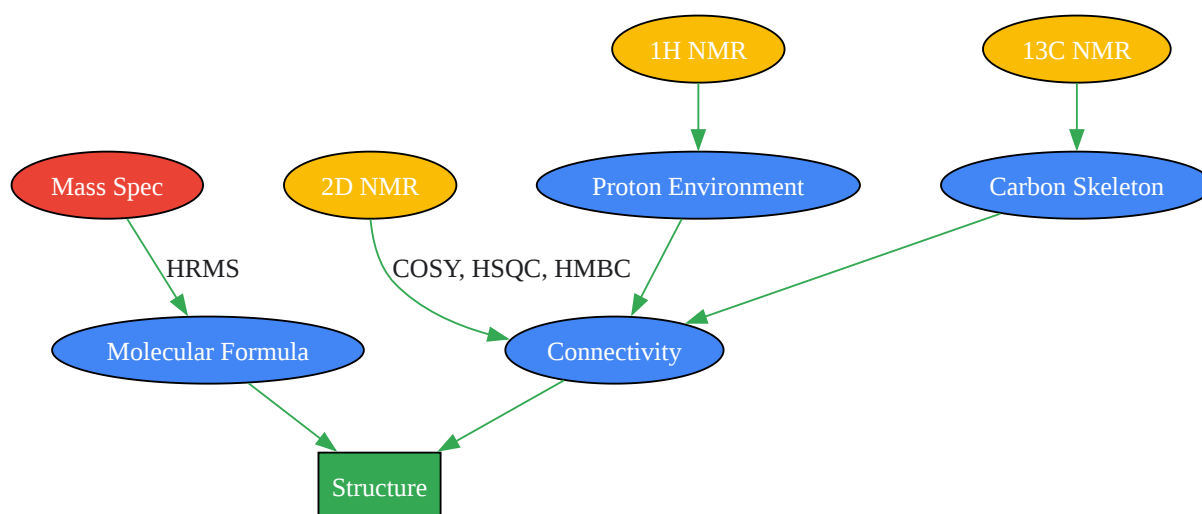
Experimental Workflow



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Caption: Workflow for the isolation and spectroscopic analysis of **Hinnuliquinone**.

Structure Elucidation Logic



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Caption: Logical flow of spectroscopic data for structure elucidation.

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